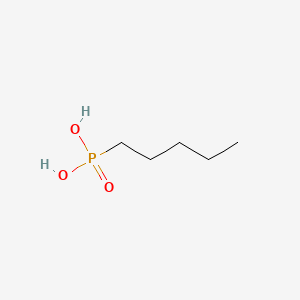
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, 2-pyridinylmethyl ester, (S-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, 2-pyridinylmethyl ester, (S-(R*,R*))- is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including carbamic acid, difluoro-oxo, phenyl, and pyridinylmethyl ester groups
Preparation Methods
The synthesis of Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, 2-pyridinylmethyl ester, (S-(R*,R*))- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.
Scientific Research Applications
Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, 2-pyridinylmethyl ester, (S-(R*,R*))- has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, 2-pyridinylmethyl ester, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the targets and pathways involved. The compound’s structure allows it to bind to specific sites on target molecules, potentially modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
When compared to similar compounds, Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylpropyl)-, 2-pyridinylmethyl ester, (S-(R*,R*))- stands out due to its unique combination of functional groups Similar compounds may include other carbamic acid derivatives or compounds with difluoro-oxo and phenyl groups
Properties
CAS No. |
134450-38-7 |
|---|---|
Molecular Formula |
C30H33F2N3O4 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
pyridin-2-ylmethyl N-[(2S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C30H33F2N3O4/c1-21(2)26(35-29(38)39-20-24-15-9-10-18-33-24)28(37)34-25(19-23-13-7-4-8-14-23)27(36)30(31,32)17-16-22-11-5-3-6-12-22/h3-15,18,21,25-26H,16-17,19-20H2,1-2H3,(H,34,37)(H,35,38)/t25-,26-/m0/s1 |
InChI Key |
ZPPWWEWSNPUFSA-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=N3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















